molecular formula C22H15ClN2O4 B6007255 2-(5-{(1E)-3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

2-(5-{(1E)-3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

Cat. No.: B6007255
M. Wt: 406.8 g/mol
InChI Key: IBAYNJPPUPCZGE-SDNWHVSQSA-N
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Description

2-(5-{(1E)-3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is a complex organic compound that features a combination of aromatic rings, a cyano group, and a carboxylic acid group

Properties

IUPAC Name

2-[5-[(E)-3-(3-chloro-2-methylanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c1-13-18(23)7-4-8-19(13)25-21(26)14(12-24)11-15-9-10-20(29-15)16-5-2-3-6-17(16)22(27)28/h2-11H,1H3,(H,25,26)(H,27,28)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAYNJPPUPCZGE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{(1E)-3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.

    Formation of the enone: The enone moiety can be synthesized through aldol condensation reactions.

    Coupling reactions: The final compound can be assembled through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the enone moiety.

    Reduction: Reduction reactions could target the cyano group or the enone moiety, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In medicinal chemistry, this compound could be investigated for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-{(1E)-3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-{(1E)-3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

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